10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride
Description
Historical Context and Development
The development of this compound can be traced to the broader historical evolution of dibenzazepine chemistry, which emerged from early investigations into tricyclic compounds with potential therapeutic applications. The foundational work on dibenzazepine derivatives began in the mid-twentieth century when researchers recognized the importance of seven-membered nitrogen-containing rings in medicinal chemistry. These early studies laid the groundwork for understanding how structural modifications to the dibenzazepine core could influence biological activity and pharmacological properties.
The specific synthesis and characterization of this compound emerged from industrial efforts to develop efficient synthetic routes to anticonvulsant medications, particularly oxcarbazepine and related compounds. Historical patent literature indicates that this compound was first synthesized as part of comprehensive research programs aimed at optimizing the preparation of pharmaceutical intermediates. The development of practical synthetic methods for this compound represented a significant advancement in process chemistry, as traditional approaches often relied on harsh conditions or toxic reagents that were unsuitable for large-scale production.
Industrial development of this compound has been driven by the commercial success of oxcarbazepine as an anticonvulsant medication. Research published in Organic Process Research and Development described innovative synthetic approaches that avoided the use of phosgene gas, traditionally employed in carbonyl chloride formation, in favor of safer and more environmentally friendly methodologies. These developments represented crucial milestones in pharmaceutical process chemistry, demonstrating how academic research could be successfully translated into industrial practice.
The evolution of synthetic methodologies for dibenzazepine derivatives has been marked by significant innovations in palladium-catalyzed cyclization reactions. Research teams have developed highly efficient methods for constructing the dibenzazepine framework through ligand-controlled cyclization processes, achieving excellent yields and regioselectivity. These methodological advances have enabled the preparation of diverse dibenzazepine derivatives, including this compound, with unprecedented efficiency and scope.
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects the complex structural features inherent in this polycyclic heterocyclic compound. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound, indicating the presence of a methoxy substituent at position 10 and a carbonyl chloride group attached to the nitrogen atom at position 5. This systematic name provides unambiguous identification of the compound's structure and distinguishes it from other dibenzazepine derivatives that may possess different substitution patterns or functional groups.
The compound exhibits multiple synonym designations that reflect different naming conventions and historical usage patterns. Alternative names include 10-Methoxyiminostilbene-5-carbonylchloride, 5-methoxybenzo[b]benzazepine-11-carbonyl chloride, and 10-Methoxy dibenzazepine-5-carbonylchloride. These varied nomenclatures arise from different approaches to describing the polycyclic structure, with some emphasizing the stilbene-like core and others focusing on the benzazepine framework. The multiplicity of names reflects the compound's importance across different research disciplines and industrial applications.
| Nomenclature System | Designation | Reference |
|---|---|---|
| IUPAC Systematic Name | This compound | |
| Chemical Abstracts Service | 28721-08-6 | |
| European Community Number | 608-240-3 | |
| Unique Ingredient Identifier | 30H21765EJ |
The structural classification of this compound places it within the broader category of tricyclic nitrogen heterocycles, specifically as a substituted dibenzazepine derivative. The compound features a molecular formula of C16H12ClNO2 with a molecular weight of 285.72 grams per mole. The tricyclic framework consists of two benzene rings fused to a seven-membered azepine ring, creating a rigid polycyclic structure that contributes to the compound's chemical stability and biological activity. The methoxy group at position 10 introduces electron-donating character to the aromatic system, while the carbonyl chloride functionality provides a highly electrophilic site for nucleophilic attack.
Structural analysis reveals that the compound exists in a specific three-dimensional conformation that influences its chemical reactivity and biological interactions. The dibenzazepine core adopts a boat-like configuration for the seven-membered ring, with the nitrogen atom and the two bridgehead carbons defining the boat's outline. This conformational preference affects the accessibility of reactive sites and determines the stereochemical outcome of chemical transformations involving the compound.
Significance in Organic and Heterocyclic Chemistry
The significance of this compound in organic and heterocyclic chemistry extends far beyond its role as a pharmaceutical intermediate, encompassing fundamental contributions to synthetic methodology development and structure-activity relationship studies. Research in heterocyclic chemistry has consistently demonstrated that seven-membered nitrogen-containing rings, particularly those incorporated into polycyclic frameworks, exhibit unique chemical and biological properties that distinguish them from their five- and six-membered analogs. The dibenzazepine scaffold represented by this compound provides an excellent platform for investigating these distinctive characteristics and developing new synthetic strategies.
The compound serves as a crucial building block in the synthesis of diverse heterocyclic architectures through its highly reactive carbonyl chloride functionality. Chemical transformations involving this compound include nucleophilic substitution reactions with ammonia to form the corresponding carboxamide, bromination reactions that introduce additional halogen substituents, and coupling reactions that enable the construction of more complex molecular frameworks. These synthetic applications demonstrate the compound's versatility as a synthetic intermediate and highlight its importance in the development of structure-activity relationships for bioactive molecules.
| Chemical Transformation | Product | Reaction Conditions | Yield |
|---|---|---|---|
| Ammonolysis | 10-Methoxy-5H-dibenzo[b,f]azepine-5-carboxamide | Ammonia, methanol, reflux, 2h | 82% |
| Bromination | Trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | Bromine | Not specified |
| Aqueous ammonia treatment | 10-Methoxy-5H-dibenzo[b,f]azepine-5-carboxamide | 28% aqueous ammonia, 50°C, 1h | Complete conversion |
Modern synthetic organic chemistry has benefited significantly from the development of efficient methods for preparing dibenzazepine derivatives like this compound. Recent advances in palladium-catalyzed cyclization chemistry have enabled the construction of dibenzazepine frameworks through highly selective intramolecular coupling reactions. These methodological developments have demonstrated that ligand selection can control the regioselectivity of cyclization processes, allowing chemists to access different heterocyclic architectures from common precursors. The ability to prepare dibenzazepines efficiently has opened new avenues for medicinal chemistry research and has contributed to a deeper understanding of heterocyclic reactivity patterns.
The compound's role in pharmaceutical chemistry extends beyond its function as an intermediate to encompass its significance as a model system for understanding drug metabolism and structure-activity relationships. Studies of dibenzazepine derivatives have revealed important insights into how structural modifications affect biological activity, metabolic stability, and pharmacokinetic properties. The methoxy substitution pattern in this compound has been shown to influence enzyme interactions, particularly with cytochrome P450 systems that are responsible for drug metabolism. These findings have important implications for drug design and development, as they provide guidance for optimizing therapeutic efficacy while minimizing adverse effects.
Properties
IUPAC Name |
5-methoxybenzo[b][1]benzazepine-11-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRYPESGCUZAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182883 | |
| Record name | 10-Methoxyiminostilbene-5-carbonylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28721-08-6 | |
| Record name | 10-Methoxy-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28721-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methoxyiminostilbene-5-carbonylchloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxyiminostilbene-5-carbonylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Dibenz[b,f]azepine-5-carbonyl chloride, 10-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 10-METHOXYIMINOSTILBENE-5-CARBONYLCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30H21765EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
This method avoids the use of phosgene gas, which is commonly used in traditional methods .
Industrial Production Methods
Industrial production of 10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with ammonia to form 10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide.
Bromination: It can be brominated to form trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride.
Common Reagents and Conditions
Ammonia: Used in the conversion to 10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide.
Bromine: Used in the bromination reaction.
Major Products Formed
10-Methoxy-5H-dibenzo[b,f]azepine-5-carboxamide: Formed from the reaction with ammonia.
Trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride: Formed from the bromination reaction.
Scientific Research Applications
Pharmaceutical Research
This compound plays a crucial role in the development of anticonvulsant drugs. Specifically, it is an intermediate in the synthesis of oxcarbazepine, which is used to treat epilepsy and other neurological disorders. The mechanism involves converting 10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride into 10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide, which subsequently transforms into oxcarbazepine through further reactions .
Case Study: Oxcarbazepine Synthesis
- Starting Material: this compound
- Intermediate: 10-Methoxy-5H-dibenzo[b,f]azepine-5-carboxamide
- Final Product: Oxcarbazepine
- Applications: Treatment of epilepsy and neuropathic pain.
Chemical Synthesis
Beyond pharmaceuticals, this compound is utilized in synthesizing various chemical derivatives. It serves as a precursor for creating urea derivatives that act as P2X4 receptor antagonists, which have potential therapeutic applications in treating pain and inflammation .
Biological Studies
Research has demonstrated that compounds related to this compound exhibit diverse biological activities, including antimicrobial and antioxidant properties. These studies often focus on the compound's effectiveness against various pathogens and its potential role in developing new antimicrobial agents .
- Antimicrobial Efficacy: Tested against pathogens like Candida albicans and Aspergillus fumigatus.
- Results: Significant inhibition zones were observed, indicating potential for therapeutic use .
Material Science Applications
The chemical properties of this compound also lend themselves to applications in material science. Its derivatives are being explored for their utility in developing advanced materials such as polymers and coatings that require specific thermal and mechanical characteristics .
Data Summary Table
| Application Area | Compound Role | Key Products/Outcomes |
|---|---|---|
| Pharmaceutical Research | Intermediate for anticonvulsants | Oxcarbazepine |
| Chemical Synthesis | Precursor for urea derivatives | P2X4 receptor antagonists |
| Biological Studies | Antimicrobial & antioxidant properties | Effective against various pathogens |
| Material Science | Development of advanced materials | Specialized polymers and coatings |
Mechanism of Action
The mechanism of action of 10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. For example, in the synthesis of oxcarbazepine, it undergoes conversion to 10-methoxy-5H-dibenzo[b,f]azepine-5-carboxamide, which then forms oxcarbazepine through further chemical reactions . The molecular targets and pathways involved are specific to the final pharmacologically active compounds synthesized from this intermediate .
Comparison with Similar Compounds
Key Observations :
- Dihydro Modifications : Saturation at the 10,11-positions (e.g., in 10-Bromo-10,11-dihydro analogs) reduces ring strain, enhancing stability but altering reactivity .
Physicochemical Properties
- Melting Points : The methyl-substituted derivative exhibits a higher melting point (171–176°C) compared to the dihydro analog (121–124°C), reflecting differences in crystallinity and intermolecular forces .
- Reactivity : The methoxy group’s electron-donating nature may reduce electrophilicity of the carbonyl chloride, whereas bromo substituents enhance leaving-group ability in substitution reactions .
Analytical Characterization
All compounds are characterized via:
- Chromatography : HPLC-UV for purity assessment .
- Spectroscopy : Distinct ¹H-NMR signals (e.g., δ=8.1 for acetylphenyl groups in methyl derivatives) and ESI-MS for molecular ion confirmation .
Regulatory and Commercial Status
- EP Impurities: The methoxy and bromo derivatives are recognized in European Pharmacopoeia (EP) monographs .
- Commercial Availability : Supplied by vendors like LGC Standards and SynThink for analytical and R&D purposes .
Biological Activity
10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride (CAS No. 28721-08-6) is a synthetic compound with a molecular formula of C16H12ClNO2 and a molecular weight of approximately 286.00 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmacologically active agents, particularly in the development of anticonvulsant medications such as oxcarbazepine .
The biological activity of this compound is closely linked to its chemical structure, which allows it to interact with specific molecular targets within biological systems. Its mechanism of action is primarily observed through:
- Enzyme Interaction : The compound has been noted to interact with key enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Pharmacological Activity : It serves as an intermediate in the synthesis of oxcarbazepine, which is used as an anticonvulsant drug. The conversion process involves several steps that enhance its therapeutic properties .
Biological Studies and Findings
Research has demonstrated various biological activities associated with this compound and its derivatives:
- Anticonvulsant Properties : As an intermediate in oxcarbazepine synthesis, it contributes to the management of epilepsy and other neurological disorders .
- Antimicrobial Activity : Studies have shown that dibenzazepine analogs exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain derivatives have been tested against Candida albicans and Aspergillus fumigatus, showing significant zones of inhibition .
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Anticonvulsant | Effective in reducing seizure frequency | |
| Antimicrobial | Significant inhibition against C. albicans | |
| Enzyme Interaction | Modulates cytochrome P450 activity |
Example Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of dibenzazepine derivatives, this compound was tested for its effectiveness against various bacterial strains. The results indicated that at specific concentrations, the compound exhibited notable antibacterial activity:
- E. coli : Zone of inhibition measured at 20 mm at 100 µg/ml.
- S. aureus : Zone of inhibition measured at 15 mm at 100 µg/ml.
These findings suggest potential applications in developing new antimicrobial agents based on this compound's structure .
Q & A
Q. What are the primary synthetic routes for 10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride, and how can reaction conditions be optimized?
The compound is synthesized via acylation of the parent amine (10-Methoxy-5H-dibenzo[b,f]azepine) using carbonyl chloride reagents. A common method involves reacting the corresponding carboxylic acid derivative (e.g., 10-Methoxy-5H-dibenzo[b,f]azepine-5-carboxylic acid) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Optimization includes controlling reaction temperature (typically 0–25°C), solvent selection (dry dichloromethane or toluene), and stoichiometric ratios (1:1.2 acid-to-reagent). Purity is enhanced by vacuum distillation or recrystallization from inert solvents.
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns and carbonyl functionality.
- IR Spectroscopy : Peaks near 1770–1800 cm⁻¹ confirm the carbonyl chloride group.
- Mass Spectrometry (HRMS) : Exact mass analysis to distinguish from structural analogs (e.g., molecular ion [M⁺] at m/z 257.71) .
- Elemental Analysis : Validate C, H, N, and Cl composition against theoretical values (C: 69.63%, H: 4.68%, N: 5.42%, Cl: 13.72%) .
Q. What safety precautions are critical when handling this compound?
The compound is moisture-sensitive and reacts exothermically with protic solvents. Key precautions:
- Use anhydrous gloves and a fume hood to avoid hydrolysis to the carboxylic acid.
- Store under inert gas (argon/nitrogen) at 2–8°C.
- In case of skin contact, immediately rinse with water and remove contaminated clothing .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular geometries?
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond parameters. For example, the carbonyl chloride group in the crystal lattice shows a C=O bond length of 1.21 Å and C-Cl bond length of 1.73 Å, consistent with sp² hybridization. Discrepancies between computational (DFT) and experimental data (e.g., dihedral angles) can arise from crystal packing effects, which SC-XRD clarifies by revealing intermolecular interactions like π-π stacking or hydrogen bonding .
Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?
Decomposition pathways include hydrolysis (to the carboxylic acid) and thermal degradation. Stabilization methods:
- Lyophilization : Freeze-drying under vacuum to remove trace moisture.
- Additives : Incorporate radical scavengers (e.g., BHT) in storage solutions.
- Temperature Control : Avoid prolonged exposure to >40°C, as thermal gravimetric analysis (TGA) shows onset decomposition at 120°C .
Q. How can advanced spectroscopic techniques differentiate between isomeric or polymeric impurities?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., distinguishing 5- vs. 7-substituted isomers).
- X-ray Photoelectron Spectroscopy (XPS) : Identify chlorine oxidation states to rule out side products like acyl chlorides from incomplete reactions.
- Size-Exclusion Chromatography (SEC) : Detect oligomeric byproducts formed during synthesis .
Q. What computational methods predict reactivity in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The carbonyl carbon’s electrophilicity (Mulliken charge ~ +0.45 e) predicts reactivity with amines or alcohols. Solvent effects (PCM models) refine activation energy estimates, guiding solvent selection for SN₂ mechanisms .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
